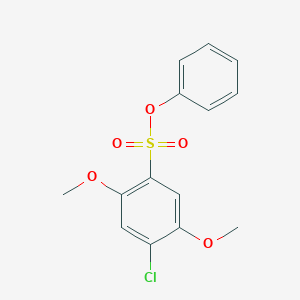

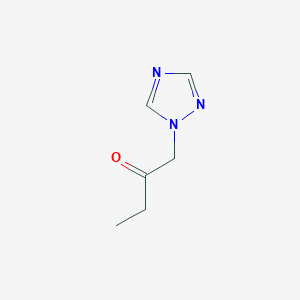

![molecular formula C18H14ClN5O2S B2626012 2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 894988-34-2](/img/structure/B2626012.png)

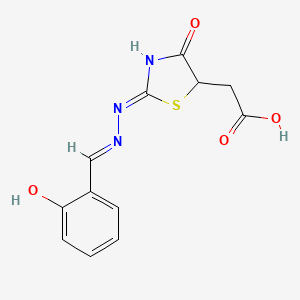

2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide” is a compound that contains a triazole nucleus. Triazole compounds are heterocyclic compounds with two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in medicinal chemistry . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . The rational and in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .Molecular Structure Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

The structure–activity relationship (SAR) established thus far had highlighted the importance of a group at the 4-position of the 6-phenyl substituent and the utility of a sulfonamide at the 3-position .科学的研究の応用

Anticancer and Anti-HIV Activities

- Research on related sulfonamide derivatives has shown moderate to high anti-HIV activity and moderate anticancer activity. These findings highlight the potential of sulfonamide compounds in therapeutic applications against HIV and cancer (Brzozowski, 1998).

Antimicrobial Activity

- Pyrazoline and pyrazole derivatives incorporating benzenesulfonamide moieties have been synthesized and shown to possess antibacterial and antifungal activities. This suggests their potential utility in combating microbial infections (Hassan, 2013).

Inhibition of Human Carbonic Anhydrase Isozymes

- A study on benzenesulfonamides incorporating various moieties demonstrated significant inhibition of human carbonic anhydrase isozymes, which are relevant to cancer research and treatment. These findings indicate a potential application in developing cancer therapeutics (Alafeefy et al., 2015).

Antitumor Activity Through Cell-Cycle Arrest

- Derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine showed promising antitumor activity against various cancer cell lines, highlighting their potential in cancer treatment strategies (Fares et al., 2014).

Anti-Asthmatic Activities

- Research on ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides indicated their potential as anti-asthmatic agents due to their ability to inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs (Kuwahara et al., 1997).

作用機序

Target of Action

It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activities.

Mode of Action

Triazole compounds are known to interact with various enzymes and receptors in the biological system . This interaction can lead to changes in the function of these targets, potentially altering cellular processes.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it is likely that this compound affects multiple pathways. These could potentially include pathways related to the functions of the enzymes and receptors that the compound interacts with.

Result of Action

The interaction of triazole compounds with various enzymes and receptors can lead to changes in cellular processes . The specific effects would depend on the particular targets of this compound.

将来の方向性

Triazole compounds are considered a promising strategy in cancer immunotherapy as they are able to boost the immune response and to work in synergy with other immunotherapeutic agents . Despite the fact that no IDO1 inhibitor has been approved so far, recent studies have shed light on the additional roles that IDO1 mediates beyond its catalytic activity, conferring new life to the field .

生化学分析

Biochemical Properties

The compound 2-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities

Cellular Effects

Compounds of the triazolothiadiazine class have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that triazolothiadiazines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-chloro-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5O2S/c1-12-20-21-18-10-9-16(22-24(12)18)13-5-4-6-14(11-13)23-27(25,26)17-8-3-2-7-15(17)19/h2-11,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSOJBUTJHIPTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

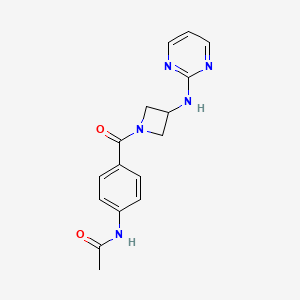

![Benzo[d]thiazol-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2625930.png)

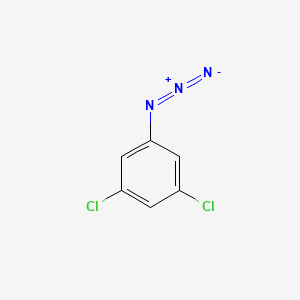

![4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B2625934.png)

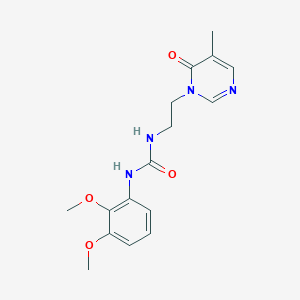

![N-(2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2625936.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2625937.png)